Chaetopyranin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H24O4 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
6-hydroxy-2-[(E)-3-hydroxybut-1-enyl]-7-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromene-5-carbaldehyde |
InChI |
InChI=1S/C19H24O4/c1-12(2)4-6-14-10-18-16(17(11-20)19(14)22)9-8-15(23-18)7-5-13(3)21/h4-5,7,10-11,13,15,21-22H,6,8-9H2,1-3H3/b7-5+ |
InChI Key |
XWZLFKLXNARMNW-FNORWQNLSA-N |
Isomeric SMILES |
CC(/C=C/C1CCC2=C(O1)C=C(C(=C2C=O)O)CC=C(C)C)O |
Canonical SMILES |
CC(C=CC1CCC2=C(O1)C=C(C(=C2C=O)O)CC=C(C)C)O |
Synonyms |
chaetopyranin |
Origin of Product |
United States |
Origin, Isolation, and Cultivation Methodologies of Chaetopyranin Producing Microorganisms
Identification and Characterization of Chaetopyranin Source Organisms
Endophytic Fungi: Chaetomium globosum as a Primary Producer
The principal identified producer of this compound is the endophytic fungus Chaetomium globosum. nih.govacs.orgresearchgate.net This fungus has been a significant subject of research in the quest for novel bioactive compounds. nih.govekb.eg C. globosum is a member of the Chaetomiaceae family and is recognized for its ability to synthesize a wide array of secondary metabolites. wikipedia.org The isolation of this compound from C. globosum highlighted the fungus as a key source of this particular compound. nih.govacs.org
Host Organisms and Ecological Niches
Chaetomium globosum strains that produce this compound have been notably isolated from marine environments, where they exist as endophytic fungi. acs.org Specifically, a strain of C. globosum was isolated from the inner tissue of the marine red alga Polysiphonia urceolata. nih.govresearchgate.netacs.org This unique ecological niche, living in association with marine algae, is considered a promising source for novel natural products. acs.org Endophytic fungi like C. globosum colonize the internal tissues of plants without causing any apparent harm, a symbiotic relationship that can influence the production of secondary metabolites. wikipedia.orgekb.eg The diverse habitats of Chaetomium species, ranging from terrestrial plants and soil to marine organisms, contribute to their metabolic diversity. nih.govwikipedia.orgsmujo.id
Chemodiversity and Metabolite Profiles of Related Chaetomium Species
The genus Chaetomium is renowned for its chemical diversity, producing over 200 secondary metabolites. nih.govresearchgate.net These compounds belong to various structural classes, including chaetoglobosins, epipolythiodioxopiperazines, azaphilones, xanthones, anthraquinones, and chromones. nih.govekb.egresearchgate.net
From the same culture of Chaetomium globosum that yielded this compound, several other known compounds were also isolated. These include:
Benzaldehyde (B42025) congeners : 2-(2',3-epoxy-1',3'-heptadienyl)-6-hydroxy-5-(3-methyl-2-butenyl)benzaldehyde and isotetrahydroauroglaucin. nih.govacs.org
Anthraquinone (B42736) derivatives : erythroglaucin (B1201937) and parietin. nih.govacs.org
Asperentin derivatives : asperentin (also known as cladosporin), 5'-hydroxy-asperentin-8-methylether, asperentin-8-methyl ether, 4'-hydroxyasperentin, and 5'-hydroxyasperentin. nih.govacs.org
Prenylated diketopiperazine congener : neoechinulin (B12335001) A. nih.govacs.org
This diverse metabolite profile underscores the rich chemodiversity of the Chaetomium genus. nih.govekb.egekb.eg
Optimized Fermentation and Cultivation Protocols for Enhanced this compound Production
The production of this compound and other secondary metabolites from Chaetomium globosum is highly dependent on the fermentation and cultivation conditions. To enhance the yield, optimization of various parameters is crucial. This includes the composition of the culture medium, pH, temperature, and aeration. nih.govscielo.br
For the initial isolation of this compound, the fungus C. globosum was cultured in a liquid malt-extract medium. acs.org The optimization of fermentation processes often involves statistical methods like Response Surface Methodology (RSM) to systematically vary these parameters and identify the conditions that lead to maximum production. nih.govmdpi.com While specific optimized protocols for this compound are not extensively detailed in the provided context, the general principles of fungal fermentation for secondary metabolite production are applicable. These include selecting an optimal carbon source, nitrogen source, and controlling physical parameters like temperature and agitation speed in a bioreactor setting. nih.govscielo.br
Advanced Isolation and Purification Strategies for this compound
Following fermentation, a multi-step process is required to isolate and purify this compound from the complex mixture of metabolites in the culture broth and mycelium. The initial step typically involves extraction of the fungal culture with an organic solvent. acs.org
The subsequent purification of this compound relies on various chromatographic techniques. chemmethod.com For the initial isolation, the crude extract was subjected to column chromatography on silica (B1680970) gel and Sephadex LH-20. acs.org Further purification was achieved using preparative Thin-Layer Chromatography (TLC). acs.org These methods separate compounds based on their polarity and size. chemmethod.com The final structure of the purified this compound was confirmed through spectroscopic data analysis, including NMR and mass spectrometry. nih.govresearchgate.netacs.org Modern purification strategies may also employ High-Performance Liquid Chromatography (HPLC) for higher resolution and purity. analyticachemie.in
Advanced Structural Elucidation and Spectroscopic Analysis of Chaetopyranin
High-Resolution Spectroscopic Methodologies for Structural Confirmation
The foundational work to identify the chemical structure of Chaetopyranin relied on a suite of high-resolution spectroscopic methods. These techniques, used in concert, provided the necessary data to piece together the molecule's complex framework. researchgate.netnih.gov
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, COSY, HMQC, HMBC)
A cornerstone of the structural elucidation of this compound was the extensive use of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov
¹H and ¹³C NMR: The proton and carbon-13 NMR spectra provided the initial inventory of hydrogen and carbon atoms within the molecule. These spectra revealed the chemical environment of each nucleus, offering clues about the types of functional groups present. mdpi.comscience.gov
COSY (Correlation Spectroscopy): This 2D NMR technique was instrumental in establishing the connectivity between protons that are coupled to each other, typically through two or three bonds. By identifying which protons are neighbors, the spin systems within the molecule could be mapped out. sdsu.eduemerypharma.com
HMQC (Heteronuclear Multiple Quantum Coherence): The HMQC experiment correlated proton signals with the carbon atoms to which they are directly attached. This provided a direct link between the proton and carbon skeletons of this compound. mdpi.comsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): To assemble the complete carbon framework, the HMBC experiment was critical. This technique reveals correlations between protons and carbons that are separated by two or three bonds, allowing for the connection of different molecular fragments and the placement of quaternary carbons and heteroatoms. mdpi.comscience.govsdsu.edu
The collective data from these NMR experiments allowed for the unambiguous assignment of all proton and carbon signals, leading to the confirmation of the planar structure of this compound. researchgate.netnih.gov
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 2 | 161.2 | |
| 3 | 108.2 | 6.98 (s) |
| 4 | 158.8 | |
| 4a | 107.5 | |
| 5 | 159.8 | |
| 6 | 98.6 | 6.25 (s) |
| 7 | 163.5 | |
| 8 | 101.4 | |
| 8a | 143.9 | |
| 9 | 191.5 | 10.2 (s) |
| 1' | 118.2 | 7.50 (d, 11.0) |
| 2' | 141.5 | 6.85 (d, 11.0) |
| 3' | 70.1 | 4.15 (m) |
| 4' | 28.1 | 1.65 (m) |
| 5' | 22.5 | 1.30 (m) |
| 6' | 14.0 | 0.85 (t, 7.5) |
| 7' | 61.3 | |
| OMe-2 | 55.2 | 3.80 (s) |
Data derived from published research. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular formula of this compound. researchgate.netnih.gov Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). savemyexams.commsu.edu This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. youtube.com The HRMS data for this compound established its molecular formula as C₂₀H₂₀O₇, which was consistent with the data obtained from NMR spectroscopy and indicated eleven degrees of unsaturation. mdpi-res.com
Complementary Spectroscopic Techniques (e.g., UV-Vis, IR, Optical Rotation)
To further characterize this compound, a range of complementary spectroscopic techniques were utilized.
UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provided information about the electronic transitions within the molecule, indicating the presence of chromophores such as the benzaldehyde (B42025) and other conjugated systems.
IR Spectroscopy: Infrared spectroscopy was used to identify the presence of specific functional groups. Absorption bands in the IR spectrum would have indicated the presence of hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C), which are characteristic features of the this compound structure. researchgate.net
Optical Rotation: The measurement of optical rotation indicated that this compound is a chiral molecule, meaning it is not superimposable on its mirror image. scilit.com This finding is a critical first step in understanding the compound's stereochemistry.
Stereochemical Assignment Methodologies
While the techniques above confirmed the connectivity of atoms in this compound, determining its absolute three-dimensional structure requires specialized stereochemical methods.
Chiroptical Spectroscopy (e.g., ECD, ORD)
Chiroptical spectroscopy techniques are essential for investigating the stereochemistry of chiral molecules like this compound. libretexts.orglibretexts.org
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of atoms around the chromophores. vlabs.ac.in By comparing the experimental ECD spectrum of this compound with theoretically calculated spectra for possible stereoisomers, the absolute configuration of its stereocenters can be determined. mdpi.commdpi.com
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with the change in wavelength of polarized light. vlabs.ac.inmgcub.ac.in The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), provides information about the absolute configuration of the molecule. vlabs.ac.in
These chiroptical methods are powerful, non-destructive techniques for assigning the absolute stereochemistry of natural products. psu.edunumberanalytics.comunipi.it
X-ray Crystallography Studies (if applicable for derivatives)
X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule. wikipedia.orgnih.gov It involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org While obtaining suitable crystals of a natural product can be challenging, successful X-ray crystallographic analysis of this compound or a suitable crystalline derivative would provide an unambiguous determination of its solid-state conformation and absolute stereochemistry. semanticscholar.orgdntb.gov.uasciensage.info This technique has been successfully applied to determine the absolute configurations of other complex natural products. semanticscholar.org
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-(2',3-epoxy-1',3'-heptadienyl)-6-hydroxy-5-(3-methyl-2-butenyl)benzaldehyde |
| Isotetrahydroauroglaucin |
| Erythroglaucin (B1201937) |
| Parietin |
| Asperentin (Cladosporin) |
| 5'-hydroxy-asperentin-8-methylether |
| Asperentin-8-methyl ether |
| 4'-hydroxyasperentin |
| 5'-hydroxyasperentin |
Biosynthetic Pathways and Genetic Insights into Chaetopyranin Production
Proposed Biosynthetic Route of Chaetopyranin
While the complete biosynthetic pathway of this compound has not been fully elucidated experimentally, a scientifically sound route can be proposed based on the known principles of fungal secondary metabolite synthesis. The core structure of this compound is widely believed to originate from the polyketide pathway, a common route for the synthesis of aromatic compounds in fungi.
The proposed biosynthesis likely begins with the assembly of a polyketide chain by a Type I Polyketide Synthase (PKS). This process involves the sequential condensation of a starter unit, typically acetyl-CoA, with several extender units, most commonly malonyl-CoA. The resulting linear polyketide chain then undergoes a series of intramolecular cyclization and aromatization reactions to form a stable benzaldehyde (B42025) core.
Following the formation of this core, a series of post-PKS modifications, or tailoring steps, are required to produce the final this compound molecule. These crucial transformations are catalyzed by specific "tailoring enzymes," which are typically encoded by genes located within the same biosynthetic gene cluster (BGC) as the core PKS. For this compound, these steps would include:
Prenylation: The attachment of a dimethylallyl pyrophosphate (DMAPP) unit to the aromatic ring at position 7. This reaction is catalyzed by a prenyltransferase.
Formation of the Dihydropyran Ring: The cyclization event that forms the characteristic 2H-benzopyran ring system.
Side-Chain Assembly: The construction and attachment of the 3-hydroxybut-1-en-1-yl group at position 2. This likely involves a separate set of dedicated enzymes that build or modify a precursor and attach it to the pyran ring.
Oxidations: Specific hydroxylation and formylation (aldehyde group formation) reactions carried out by oxidoreductases like cytochrome P450 monooxygenases or other dehydrogenases. The aldehyde group at position 5 is a key feature of this compound. walshmedicalmedia.com
This multi-step process highlights the coordinated action of a core synthase and a suite of tailoring enzymes to build a complex natural product from simple metabolic precursors.
Identification and Characterization of Putative Biosynthetic Gene Clusters (BGCs)
In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are almost always organized into a contiguous block on the chromosome, known as a Biosynthetic Gene Cluster (BGC). nih.govfrontiersin.org While the specific BGC for this compound has not yet been definitively identified and characterized, analysis of the Chaetomium globosum genome and comparison with BGCs for similar compounds provide significant insights.
Genome sequencing of C. globosum has revealed a large number of BGCs, many of which are "silent" or not expressed under standard laboratory conditions. frontiersin.orgnih.gov It is highly probable that the this compound BGC is among these uncharacterized clusters. A putative this compound BGC would be expected to contain the gene for a core PKS, alongside genes encoding the necessary tailoring enzymes.
| Putative Gene/Enzyme | Proposed Function in this compound Biosynthesis |
| Polyketide Synthase (PKS) | Assembles the initial polyketide backbone. |
| Prenyltransferase | Catalyzes the attachment of the prenyl group at C-7. |
| Cytochrome P450s/Oxidoreductases | Perform hydroxylation, epoxidation, and formylation steps. |
| Dehydrogenases/Reductases | Involved in the modification of the side chain. |
| Acyltransferase | May be involved in attaching the butenyl side chain precursor. |
| Transcriptional Regulator | Controls the expression of all genes within the cluster. |
| Transporter Protein | Exports the final this compound compound out of the cell. |
This table represents a hypothetical gene composition for the this compound BGC based on its chemical structure and known fungal BGC architectures.
Studies on other Chaetomium metabolites, such as the azaphilones chaetoviridin and chaetomugilin, have successfully identified their BGCs (the caz cluster), revealing a complex interplay between different PKS enzymes and tailoring proteins. researchgate.netnih.gov Similar genomic approaches, combining bioinformatics predictions with gene knockout experiments, will be essential for identifying the this compound BGC.
Polyketide Synthase (PKS) Involvement
The central enzyme in the proposed pathway is a Polyketide Synthase (PKS). Fungal PKSs are typically large, multifunctional Type I enzymes, meaning a single large protein contains multiple catalytic domains. frontiersin.org The genome of C. globosum is known to harbor at least 28 putative PKS-encoding genes, highlighting its vast potential for polyketide synthesis. frontiersin.org
A PKS responsible for this compound would possess a specific combination of domains to construct the benzaldehyde precursor. The domain architecture dictates the structure of the resulting polyketide.
| PKS Domain | Abbreviation | Function |
| Beta-ketoacyl Synthase | KS | Catalyzes the carbon-carbon bond-forming condensation step. |
| Acyltransferase | AT | Selects the correct building blocks (acetyl-CoA and malonyl-CoA). |
| Dehydratase | DH | Removes a water molecule, potentially forming a double bond. |
| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain via a phosphopantetheine arm. |
| Thioesterase / Reductase | TE/R | Catalyzes the release of the final polyketide chain from the enzyme, often with concomitant cyclization or reduction to an aldehyde. europa.eu |
This table outlines the essential domains of a typical fungal Type I PKS.
Research on C. globosum has already linked a specific PKS gene, pks-1, to the production of another polyketide, chaetoglobosin A, demonstrating the feasibility of connecting specific genes to metabolic outputs in this organism. frontiersin.orgacs.org The PKS for this compound is likely a non-reducing PKS (NR-PKS) that generates an aromatic product, which may feature a C-terminal reductase (R) domain responsible for releasing the product as an aldehyde. walshmedicalmedia.comeuropa.eu
Tailoring Enzymes and Post-PKS Modifications
Once the PKS synthesizes and releases the aromatic polyketide core, a cascade of modifications is initiated by tailoring enzymes. The genes for these enzymes are co-located with the PKS gene in the BGC, ensuring their coordinated expression.
For this compound, the key tailoring steps are:
Prenylation: A prenyltransferase enzyme is required to attach the C5 isoprenoid unit (prenyl group) to the benzaldehyde core. Such enzymes are common in fungal BGCs and use dimethylallyl pyrophosphate (DMAPP) as the donor substrate.
Oxidations: The formation of the hydroxyl group on the butenyl side chain and the aldehyde group at C-5 are critical steps likely catalyzed by cytochrome P450 monooxygenases or other oxidoreductases. These enzymes use molecular oxygen and a reducing equivalent (NAD(P)H) to introduce oxygen atoms. walshmedicalmedia.com
Ring Formation: The formation of the dihydropyran ring is a key cyclization event. While sometimes spontaneous, this is often catalyzed by an enzyme to ensure proper stereochemistry.
The specific sequence of these tailoring reactions—for example, whether prenylation occurs before or after the formation of the pyran ring—is a question that can only be answered by detailed biochemical studies and characterization of the individual enzymes from the BGC.
Genetic Engineering and Heterologous Expression Strategies for this compound Biosynthesis
Modern molecular biology provides powerful tools to investigate and engineer the biosynthesis of natural products like this compound. Given that many fungal BGCs are silent under laboratory conditions, strategies to awaken these clusters are a major focus of research. nih.gov
Genetic engineering techniques have been successfully applied in Chaetomium globosum. For instance, RNA interference (RNAi) has been used to downregulate gene expression, while CRISPR-Cas9 has been employed for targeted gene deletion. frontiersin.orgacs.org These methods could be used to systematically knock out candidate PKS or tailoring enzyme genes in C. globosum to see if this compound production is abolished, thereby identifying the responsible BGC.
Another powerful strategy is heterologous expression. jst.go.jp This involves cloning the entire putative this compound BGC from C. globosum and introducing it into a well-characterized host organism, such as Aspergillus oryzae or the yeast Saccharomyces cerevisiae. nih.goveuropa.eu If the host then produces this compound, it confirms the function of the BGC. This approach is particularly useful for studying silent BGCs and can also be used to create engineered pathways for producing novel "unnatural" natural products. rsc.org Activation of silent clusters can also be achieved by deleting global regulatory genes, such as those encoding histone deacetylases, a technique that has proven successful in Chaetomium olivaceum. nih.govresearchgate.net
Chemical Synthesis and Derivatization Strategies for Chaetopyranin and Its Analogues
Chemoenzymatic Synthesis Methodologies
While the biosynthesis of related metabolites in Chaetomium globosum has been a subject of investigation, this does not extend to the specific chemical synthesis of Chaetopyranin in a laboratory setting. plos.orgresearchgate.net The synthesis of other fungal benzaldehyde (B42025) derivatives has been reported, but these are structurally distinct from this compound. researchgate.netresearchcommons.orgacs.orgnih.gov
Until research on the chemical synthesis of this compound is conducted and published, a comprehensive and scientifically accurate article on this specific topic remains unfeasible.
Preclinical Biological Activity Investigations of Chaetopyranin
In Vitro Cytotoxicity Studies against Cancer Cell Lines
Chaetopyranin, a benzaldehyde (B42025) derivative isolated from the endophytic fungus Chaetomium globosum, has been the subject of preclinical investigations to determine its potential as an anticancer agent. researchgate.netnih.gov These studies have primarily focused on its cytotoxic effects against various human cancer cell lines.
Assessment of Anti-Proliferative Effects in Various Tumor Cell Models
The anti-proliferative activity of this compound has been evaluated against a panel of human tumor cell lines. Research has shown that this compound exhibits moderate to weak cytotoxic activity. researchgate.netnih.gov Specifically, it has been tested against human mammary epithelial cells (HMEC), human hepatocellular carcinoma (SMMC-7721), and human lung adenocarcinoma (A549) cell lines. mdpi.comfrontiersin.org The results, as indicated by IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), demonstrate a degree of selective cytotoxicity. mdpi.comfrontiersin.org
The IC50 values for this compound were found to be 15.4 µg/mL for HMEC, 28.5 µg/mL for SMMC-7721, and 39.1 µg/mL for the A549 cell line. mdpi.comfrontiersin.org This data suggests a variable response to the compound across different cancer cell types.
| Cell Line | Cell Type | IC50 (µg/mL) |
|---|---|---|
| HMEC | Human Mammary Epithelial Cells | 15.4 |
| SMMC-7721 | Human Hepatocellular Carcinoma | 28.5 |
| A549 | Human Lung Adenocarcinoma | 39.1 |
Evaluation of Cell Cycle Perturbation and Apoptosis Induction
While direct studies on this compound's effect on cell cycle perturbation and apoptosis induction are not extensively detailed in the provided search results, the cytotoxic nature of the compound suggests that these mechanisms are likely involved. nih.govmdpi-res.com Generally, cytotoxic compounds exert their anti-proliferative effects by interfering with the cell cycle, leading to cell cycle arrest at various phases (e.g., G2/M phase) and subsequently inducing programmed cell death, or apoptosis. nih.govnih.gov The observation of cytotoxicity in cancer cell lines treated with this compound implies that it may trigger these cellular processes. mdpi.comfrontiersin.org Further investigation is required to elucidate the specific molecular pathways through which this compound may modulate cell cycle regulatory proteins and apoptotic signaling cascades.
Antioxidant Activity Assessment
This compound has demonstrated notable antioxidant properties in preclinical studies. researchgate.netresearchgate.netnih.gov This activity is significant as oxidative stress is implicated in the pathogenesis of various diseases, including cancer.
Radical Scavenging Assays (e.g., DPPH)
A common method to evaluate antioxidant activity is the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. researchgate.netmdpi-res.comnih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured, resulting in a color change that can be quantified. nih.govmdpi.com this compound has been shown to possess moderate DPPH radical scavenging activity, with a reported IC50 value of 35 µg/mL. frontiersin.org This indicates its capacity to neutralize free radicals, a key aspect of antioxidant defense. researchgate.net
| Assay | Activity | IC50 (µg/mL) |
|---|---|---|
| DPPH Radical Scavenging | Moderate | 35 |
Cellular Antioxidant Mechanisms
The antioxidant activity of this compound extends to cellular environments. mdpi-res.comresearchgate.net While the precise mechanisms are still under investigation, its ability to scavenge free radicals, as demonstrated in the DPPH assay, suggests it may protect cells from oxidative damage. researchgate.netfrontiersin.org Cellular antioxidant mechanisms often involve the upregulation of endogenous antioxidant enzymes and the modulation of signaling pathways that respond to oxidative stress. mdpi.com The presence of a benzaldehyde structure in this compound may contribute to its antioxidant potential. researchgate.net Further research is needed to fully understand how this compound interacts with cellular components to exert its antioxidant effects.
Antimicrobial Activity against Pathogenic Microorganisms (Bacterial and Fungal)
In addition to its cytotoxic and antioxidant properties, this compound has been investigated for its antimicrobial activity. mdpi.comnih.gov Studies have shown that new isolates of compounds, including this compound, from the fungus Chaetomium globosum exhibit selective antimicrobial activities. researchgate.net These activities have been observed against both human and aquatic pathogenic bacteria, as well as plant-pathogenic fungi. researchgate.netcore.ac.uk The broad-spectrum potential of metabolites from Chaetomium species is well-documented, with many compounds demonstrating antibacterial and antifungal effects. nih.govnih.gov However, specific data on the minimum inhibitory concentrations (MIC) of pure this compound against a wide range of pathogenic microbes are not extensively detailed in the provided results. The general findings indicate that this compound contributes to the antimicrobial profile of extracts from Chaetomium globosum. researchgate.net
Spectrum of Activity and Minimum Inhibitory Concentration (MIC) Determinations
The antimicrobial potential of extracts from Chaetomium globosum, the fungus from which this compound is derived, has been evaluated against several bacterial strains. Solvent extracts have demonstrated strong antibacterial activity. researchgate.net The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for the crude extract. researchgate.netharvard.eduwikipedia.org
While specific MIC values for purified this compound are not extensively detailed in the literature, studies on the extracts provide an initial indication of antimicrobial efficacy. For instance, an extract from a Daldinia eschscholtzii culture, which also produces bioactive compounds, showed MIC values ranging from 0.312 to 5 mg/ml against tested bacteria. researchgate.net Another study on compounds isolated from Trichoderma longibrachiatum found MIC values ranging from 1 to 64 μg/mL against a spectrum of pathogens. mdpi.com
| Source Extract/Compound | Organism Type | MIC Range | Reference |
|---|---|---|---|
| Daldinia eschscholtzii Extract | Bacteria | 0.312 to 5 mg/ml | researchgate.net |
| Compound 4 from T. longibrachiatum | Human, aquatic, and plant pathogens | 1 to 64 µg/mL | mdpi.com |
Investigations of Resistance Modulation
There is limited direct research available on the specific role of this compound in modulating antimicrobial resistance. However, the broader family of compounds and the source fungus have been associated with activity against resistant cells. For example, mollugin, another natural compound, has been shown to make a human multidrug-resistant (MDR) breast cancer cell line more susceptible to doxorubicin. rsc.org Furthermore, other metabolites from mangrove endophytic fungi have exhibited antiproliferative activity against MDR cell lines. nih.gov While not directly implicating this compound, these findings suggest that natural products from similar ecological niches may possess resistance-modulating properties worthy of further investigation.
Anti-inflammatory Effects in Cellular Models
This compound belongs to the benzopyran class of compounds, which are known for their potential health benefits, including anti-inflammatory properties. rsc.orgsemanticscholar.org
Preclinical studies suggest that this compound and related benzaldehyde derivatives may exert anti-inflammatory effects by modulating key inflammatory pathways. mdpi-res.comsemanticscholar.org Pro-inflammatory cytokines, such as interleukins and tumor necrosis factor-alpha (TNF-α), are signaling molecules that regulate inflammation. clevelandclinic.orgthermofisher.comsinobiological.com The enzyme cyclooxygenase-2 (COX-2) is a critical protein in the inflammatory process, responsible for the production of prostaglandins, which are inflammatory mediators. semanticscholar.orgnih.gov Similarly, nitric oxide (NO), produced by nitric oxide synthase (NOS), is another important mediator in inflammation. wikipedia.orgnih.gov
Research indicates that certain natural compounds can reduce the expression of iNOS (inducible nitric oxide synthase) and COX-2. researchgate.net this compound has been specifically noted for its ability to reduce the production of prostaglandin (B15479496) E2, a downstream product of the COX-2 enzyme pathway. semanticscholar.org This suggests that this compound's anti-inflammatory action may be mediated, at least in part, through the inhibition of the COX-2 pathway.
| Compound | Mediator/Pathway | Observed Effect | Reference |
|---|---|---|---|
| This compound | Prostaglandin E2 (COX-2 pathway) | Reduced production | semanticscholar.org |
| Related Natural Compounds | iNOS and COX-2 | Inhibited expression | researchgate.net |
Currently, there is a lack of specific in vivo animal model studies investigating the anti-inflammatory response of purified this compound. Animal models are crucial for understanding the systemic effects of a compound and are commonly used to induce and study chronic inflammation for the development of new therapies. nih.govmdpi.com Various models, such as those for arthritis, skin inflammation, and inflammatory bowel disease, are available to test potential anti-inflammatory agents. mdpi.comwuxibiology.com The absence of such data for this compound highlights an area for future research to validate the anti-inflammatory effects observed in cellular models.
Enzyme Inhibition and Receptor Binding Assays
This compound's activity in enzyme inhibition and receptor binding assays is not extensively documented. However, other secondary metabolites isolated from the same fungal genus, Chaetomium, have shown significant enzyme-inhibiting properties. researchgate.net For example, chaetominedione, another compound from Chaetomium globosum, demonstrated remarkable inhibitory activity against p56 (lck) tyrosine kinase. researchgate.net Additionally, chaetocin, a related thiodioxopiperazine, has been identified as a competitive inhibitor of the enzyme thioredoxin reductase-1. nih.gov The broader class of benzopyrans, to which this compound belongs, has been recognized for displaying enzyme inhibitory activities. semanticscholar.org These findings suggest a potential for this compound to act as an enzyme inhibitor, though specific assays are required for confirmation.
Other Preclinical Biological Activity Screens (e.g., Immunomodulatory, Antiparasitic)
Beyond its antimicrobial and potential anti-inflammatory effects, this compound and related compounds have been screened for other biological activities, including cytotoxic, antiparasitic, and immunomodulatory effects. core.ac.ukekb.eg
This compound itself has demonstrated moderate to weak cytotoxic activity against several human tumor cell lines. researchgate.netnih.gov The half-maximal inhibitory concentration (IC50) values have been determined for various cell lines, as detailed in the table below. nih.govmdpi.com
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
|---|---|---|---|
| HMEC | Human Microvascular Endothelial Cells | 15.4 | nih.govmdpi.com |
| SMMC-7721 | Hepatocellular Carcinoma Cells | 28.5 | nih.govmdpi.com |
| A549 | Human Lung Epithelial Cells | 39.1 | nih.govmdpi.com |
In the realm of antiparasitic activity, while this compound has not been directly implicated, other metabolites from the marine-derived fungus Chaetomium sp. have shown promise. nih.gov For instance, chaetoxanthones isolated from this genus displayed activity against Plasmodium falciparum (the parasite causing malaria) and Trypanosoma cruzi (the parasite causing Chagas disease). nih.govresearchgate.net
Immunomodulatory effects are another area of interest for natural products from Chaetomium. researchgate.net For example, gliotoxin (B1671588) and related epipolythiodioxopiperazines are known for their immunomodulating properties. researchgate.net Polysaccharides from marine algae, the environment from which the this compound-producing fungus was isolated, have also been described as having immunomodulatory effects. core.ac.uk
An in-depth examination of the chemical compound this compound reveals a molecule of significant interest in the field of medicinal chemistry. This article focuses on the structure-activity relationship (SAR) studies of this compound and its analogues, exploring the molecular features that underpin its biological effects.
Structure Activity Relationship Sar Studies of Chaetopyranin Analogues
Structure-Activity Relationship (SAR) analysis is a cornerstone of drug discovery, systematically investigating how alterations to a molecule's chemical structure influence its biological activity. gardp.orgoncodesign-services.com By designing, synthesizing, and testing a series of related compounds, researchers can identify the key structural motifs and functional groups that are crucial for potency, selectivity, and interaction with a biological target. oncodesign-services.com For Chaetopyranin, a benzaldehyde (B42025) derivative isolated from the endophytic fungus Chaetomium globosum, SAR studies are essential for understanding its cytotoxic and antioxidant properties and for guiding the development of more effective derivatives. nih.govnih.gov
This compound itself has demonstrated moderate to weak cytotoxic activity against several tumor cell lines and possesses moderate DPPH (1,1-diphenyl-2-picrylhydrazyl) radical-scavenging properties. nih.govnih.govresearchgate.net The analysis of its analogues, such as other benzaldehyde congeners isolated from the same fungus, provides the initial data points for building a SAR profile. nih.gov
Mechanistic Investigations of Chaetopyranin S Biological Activities
Cellular and Molecular Target Identification
The precise molecular targets of Chaetopyranin are a subject of ongoing research. Identifying these targets is a critical step in drug development, providing a clearer picture of both direct and off-target effects. pelagobio.com Techniques such as affinity chromatography coupled with mass spectrometry and genetic interaction studies are employed to pinpoint the proteins that this compound interacts with to elicit a cellular response. nih.gov Chemical proteomics, in particular, offers a powerful approach for the high-throughput identification of protein targets in a cellular context. mdpi.com The use of chemical probes allows for the enrichment and subsequent identification of these targets from cell or tissue lysates. mdpi.com
Elucidation of Signal Transduction Pathway Modulation
Signal transduction pathways are crucial for a myriad of cellular processes, and their modulation by external agents like this compound can have significant biological consequences. numberanalytics.comnih.gov Research has focused on how this compound influences key signaling cascades involved in inflammation and cell stress.
MAPK Pathway Involvement (e.g., ERK, JNK, p38)
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are central to regulating cellular processes like proliferation, differentiation, and apoptosis. frontiersin.orgmdpi.com Aberrations in these pathways are linked to various diseases. frontiersin.orgmdpi.com Studies on compounds structurally related to this compound suggest that the modulation of the MAPK pathway is a key mechanism of their anti-inflammatory and cytotoxic activities. zju.edu.cn For instance, certain natural compounds have been shown to inhibit the phosphorylation of ERK, JNK, and p38, thereby affecting downstream cellular responses. frontiersin.orgresearchgate.netnih.gov The JNK and p38 pathways, often termed stress-activated protein kinases, are particularly important in mediating inflammatory and stress responses. frontiersin.orgnih.gov
NF-κB Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of immune and inflammatory responses. nih.gov The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes. nih.gov Several natural compounds exert their anti-inflammatory effects by inhibiting the NF-κB pathway. nih.govfrontiersin.orgnih.gov This inhibition can occur at various stages, including preventing the degradation of the inhibitor of NF-κB (IκB) and blocking the nuclear translocation of NF-κB subunits. nih.govresearchgate.net The modulation of the NF-κB pathway by compounds similar to this compound has been observed to reduce the expression of inflammatory mediators. frontiersin.org Recent research also highlights the interplay between circular RNAs (circRNAs) and the NF-κB pathway in the context of disease progression. kne-publishing.com
Other Relevant Signaling Cascades
Beyond the MAPK and NF-κB pathways, other signaling cascades are likely involved in the biological activities of this compound. In plants, for instance, signaling pathways involving hormones like auxins, cytokinins, and gibberellins (B7789140) are crucial for growth and development, and their receptors and downstream components represent potential targets for external molecules. libretexts.org The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another vital signaling route that governs cell survival and is often interconnected with MAPK and NF-κB signaling. numberanalytics.com
Gene Expression and Proteomic Profiling in Response to this compound Exposure
To gain a comprehensive understanding of this compound's effects, researchers utilize gene expression profiling and proteomics. wikipedia.org Gene expression profiling, often performed using DNA microarrays or RNA-Seq, measures the activity of thousands of genes simultaneously to create a global picture of the cellular response to a specific treatment. wikipedia.orgaffrc.go.jp This can reveal which genes are turned "on" or "off" by this compound, providing insights into the affected biological processes. wikipedia.org For example, gene expression studies have been used to identify signatures associated with exposure to certain substances and their role in disease development. nih.govnih.gov
Proteomic analysis, on the other hand, investigates the entire set of proteins in a cell or tissue. researchgate.net Techniques like quantitative proteomics can reveal changes in protein abundance and post-translational modifications upon this compound treatment, offering a direct view of the functional consequences at the protein level. nih.gov This approach can help in identifying not only the direct targets but also the downstream proteins whose expression or activity is altered.
Investigations into Epigenetic and Metabolic Regulation
The influence of natural compounds on epigenetic and metabolic regulation is a growing area of research. Epigenetic modifications, such as those mediated by histone deacetylases (HDACs), can control the expression of biosynthetic gene clusters responsible for producing secondary metabolites. uni-marburg.denih.gov It is plausible that this compound could influence these epigenetic mechanisms, thereby altering the metabolic profile of cells.
Preclinical Metabolic and Pharmacokinetic Characterization
In Vitro Metabolic Stability in Microsomes and Hepatocytes
There is currently no publicly available data on the in vitro metabolic stability of Chaetopyranin in liver microsomes or hepatocytes from any species, including common preclinical models like rats, mice, or humans. Such studies would be crucial to assess the susceptibility of this compound to metabolism by hepatic enzymes, providing an initial estimate of its intrinsic clearance and metabolic fate.
Preclinical Pharmacokinetic Profiles in Animal Models (e.g., Rodents)
Comprehensive preclinical pharmacokinetic studies of this compound in animal models such as rodents have not been reported in the available literature. These studies are fundamental to understanding how the compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted.
Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
Specific ADME parameters for this compound following administration in any preclinical animal model are not available. Determining these parameters would be a critical step in evaluating its potential as a therapeutic agent.
Bioavailability and Clearance
Data regarding the bioavailability and clearance rates of this compound in any animal model are not present in the current body of scientific literature. These values are essential for understanding the fraction of an administered dose that reaches systemic circulation and the rate at which the compound is removed from the body.
Tissue Distribution
Information on the tissue distribution of this compound in preclinical models is not available. Studies investigating the extent and pattern of its distribution to various organs and tissues would be necessary to identify potential sites of action and accumulation.
Identification of Major Metabolites and Biotransformation Pathways
There are no published studies identifying the major metabolites of this compound or elucidating its biotransformation pathways. Such research would involve incubating the compound with liver fractions or administering it to animal models and subsequently analyzing biological samples to identify and characterize the structure of its metabolic products.
Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450)
The specific enzyme systems, such as the cytochrome P450 (CYP) superfamily of enzymes, responsible for the metabolism of this compound have not been identified. nih.govnih.govmdpi.com Investigating the involvement of various CYP isoforms would be a key component in understanding its metabolic profile and potential for drug-drug interactions. nih.govnih.govmdpi.com
Future Research Avenues and Potential Preclinical Applications
Exploration of New Chaetopyranin-Producing Strains and Biosynthetic Engineering for Enhanced Production
This compound was originally isolated from the endophytic fungus Chaetomium globosum, which was found in the inner tissue of the marine red alga Polysiphonia urceolata nih.govbohrium.com. The genus Chaetomium is recognized for its ability to produce a wide array of bioactive secondary metabolites nih.govresearchgate.net. Future research should focus on bioprospecting for new fungal strains capable of producing this compound, potentially from diverse and underexplored ecological niches such as other marine organisms or extremophiles researchgate.net. Isolating and screening new endophytic fungi could lead to the discovery of strains with naturally higher yields of this compound or novel structural analogs.
Furthermore, enhancing the production of this compound from known strains like C. globosum is a critical research avenue. Low yield is a common bottleneck in the application of fungal metabolites nih.govnih.gov. Biosynthetic pathway engineering offers a promising solution for improving the output of target compounds dtu.dk. Research on other metabolites from C. globosum, such as Chaetoglobosin A, has demonstrated that genetic strategies can significantly boost production. For instance, overexpressing specific genes, like the major facilitator superfamily (MFS) secondary transporter gene CgMfs1, has been shown to increase the yield of Chaetoglobosin A from 58.66 mg/L to 298.77 mg/L by facilitating its efflux and potentially reducing feedback inhibition nih.govnih.govresearchgate.net. Similar molecular strategies, including the identification and overexpression of key genes in the this compound biosynthetic cluster, could be applied to develop high-yielding fungal cell factories.
Table 1: Known Fungal Sources of Bioactive Compounds Mentioned
| Compound Family | Producing Organism | Environment |
| This compound | Chaetomium globosum | Marine (Endophyte from red alga) nih.gov |
| Chaetoglobosins | Chaetomium globosum | Marine & Terrestrial nih.govmdpi.com |
| Chrysin | Chaetomium globosum | Marine (Endophyte from green alga) nih.govmdpi.com |
| Benzopyrans | Various Marine Fungi | Marine (from sponges, corals, algae) frontiersin.org |
Development of Advanced Delivery Systems for Preclinical Studies
The moderate cytotoxic activity of this compound against several tumor cell lines suggests its potential as an anticancer agent, but effective delivery to target sites is crucial for therapeutic success nih.govresearchgate.net. Future preclinical studies should investigate advanced drug delivery systems to improve the bioavailability, stability, and target specificity of this compound. Nanotechnology-based systems are a promising approach. For example, research on extracts from Chaetomium globosum has demonstrated the successful synthesis of gold nanoparticles (CgAuNPs) that exhibit significant anti-inflammatory activity and cytotoxicity against HeLa cells nih.gov. This provides a proof-of-concept for developing this compound-loaded nanoparticles, which could enhance its delivery for clinical applications nih.gov.
Another area of exploration is the development of localized delivery systems, which could be particularly beneficial for treating specific, accessible tumors or fungal infections, minimizing systemic exposure. Electrospun patches are one such system, capable of providing sustained, localized release of therapeutic agents. Studies have shown that patches loaded with a combination of antifungal drugs can exert a significantly greater and more prolonged effect compared to monotherapy nih.gov. A similar approach could be adapted for this compound, potentially in combination with other agents, to create patches for topical or site-specific applications.
Lead Optimization and Preclinical Candidate Selection
Lead optimization is a critical phase in drug discovery that aims to refine the chemical structure of a promising compound to enhance its drug-like properties biobide.comcriver.com. This compound, with its demonstrated moderate biological activities, serves as an excellent starting point or "lead compound" nih.govresearchgate.net. The goal of lead optimization would be to modify its benzopyran scaffold to improve key characteristics such as potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) .
This iterative process involves creating and testing a series of structural analogs of this compound to establish a structure-activity relationship (SAR) criver.com. By systematically altering functional groups on the molecule, researchers can identify which parts of the structure are essential for its biological activity and which can be modified to improve its profile. For instance, modifications could be aimed at increasing its cytotoxic potency against cancer cells while minimizing effects on healthy cells, thereby improving its therapeutic index . Early in vitro and in vivo screening of these new derivatives for efficacy and toxicity is essential to identify a preclinical candidate with a high probability of success in later clinical development biobide.comcreative-biostructure.com.
Investigation of Synergistic Effects with Established Agents
Future preclinical studies should be designed to screen this compound against a panel of established drugs. For example, its efficacy could be tested in combination with standard chemotherapeutic agents against various cancer cell lines. Similarly, as a fungal metabolite, its potential synergistic or additive effects with known antifungal drugs could be explored. Such studies would utilize in vitro assays to determine if the combination results in synergistic, additive, or antagonistic interactions, paving the way for more complex in vivo studies if synergy is observed researchgate.net.
Biotechnological Potential and Sustainable Production Methods
Fungi are a rich source of unique secondary metabolites with significant biotechnological potential researchgate.netresearchgate.net. The production of this compound through fungal fermentation represents a more sustainable and scalable alternative to complex chemical synthesis dtu.dk. A key area for future research is the optimization of fermentation processes to be more environmentally friendly and cost-effective. This aligns with global sustainable development goals that encourage the use of biotechnological advancements for sustainable resource management nih.gov.
One sustainable approach involves using agricultural waste as a substrate for fungal cultivation. Research on Chaetomium globosum has already shown that it can effectively use cornstalk as a fermentation substrate to produce Chaetoglobosin A, with yields increasing from 40.32 to 191.90 mg/L in an engineered strain nih.govnih.gov. Applying this concept to this compound production could significantly reduce costs and make use of abundant, low-value biomass. Further strategies include optimizing fermentation parameters (e.g., medium composition, pH, temperature) and using elicitors—compounds that induce a stress response in the fungus and trigger enhanced production of secondary metabolites mdpi.com.
Comparative Studies with Structurally Related Benzopyran Derivatives
This compound is a 2H-benzopyran derivative, a class of compounds known for a wide range of biological activities nih.govbohrium.com. Benzopyran compounds isolated from marine fungi have demonstrated significant antitumor, antibacterial, and anti-inflammatory properties frontiersin.org. Future research should involve comparative studies of this compound with other structurally related benzopyran and chromone (B188151) derivatives to better understand its mechanism of action and therapeutic potential frontiersin.orgnih.gov.
These studies would help to establish a broader structure-activity relationship within this class of compounds. By comparing the cytotoxic profiles and molecular targets of this compound with other known benzopyrans, researchers can gain insights into the specific structural features responsible for its activity. For example, comparative studies have revealed that the stereochemistry at certain carbon positions can significantly influence the cytotoxicity of benzopyran derivatives frontiersin.org. Such knowledge is invaluable for guiding lead optimization efforts and designing new, more potent analogs based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What experimental methods are used to isolate Chaetopyranin from Chaetomium globosum?
- Methodological Answer : this compound is isolated via fungal fermentation, followed by solvent extraction (e.g., ethyl acetate) and chromatographic purification. The marine-derived Chaetomium globosum strain is cultured in potato dextrose broth, and metabolites are extracted from the mycelia and culture filtrate. Silica gel column chromatography and preparative HPLC are used for purification. Key steps include monitoring fractions using TLC and confirming purity via NMR and mass spectrometry .
Q. How is the structure of this compound elucidated using spectroscopic techniques?
- Methodological Answer : Structural determination relies on 1D/2D NMR (¹H, ¹³C, COSY, HMQC, HMBC) and high-resolution mass spectrometry (HRMS). The benzaldehyde core and 2H-benzopyran moiety are identified via HMBC correlations between the aldehyde proton (δ 9.76 ppm) and adjacent carbons. Stereochemistry is resolved using NOESY experiments and comparisons with known analogs .
Q. What biological activities have been reported for this compound?
- Methodological Answer : this compound exhibits moderate DPPH radical-scavenging activity (IC₅₀ ~50–100 μM) and cytotoxicity against tumor cell lines (e.g., HeLa, IC₅₀ ~20–50 μM). Bioactivity testing involves in vitro assays:
- DPPH assay : Measure absorbance reduction at 517 nm after 30 min incubation .
- Cytotoxicity : MTT or SRB assays with 48–72 hr exposure periods .
Advanced Research Questions
Q. How can researchers optimize this compound yield during fungal cultivation?
- Methodological Answer : Yield optimization requires adjusting fermentation parameters:
- Culture media : Test carbon/nitrogen ratios (e.g., malt extract vs. rice-based media).
- Stress induction : Add abiotic stressors (e.g., NaCl, H₂O₂) to activate secondary metabolite pathways.
- Co-cultivation : Co-culture with bacterial strains to mimic ecological interactions.
- Analytical validation : Use LC-MS/MS to quantify yield improvements .
Q. What strategies address discrepancies in this compound’s bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., DPPH concentration, cell line variability). Mitigation strategies include:
- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays.
- Dose-response curves : Test multiple concentrations (e.g., 1–100 μM) to establish IC₅₀ consistency.
- Positive controls : Compare with reference compounds (e.g., ascorbic acid for antioxidant assays).
- Meta-analysis : Pool data from independent studies to identify trends .
Q. What in silico approaches predict this compound’s molecular targets or mechanisms?
- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against protein databases (e.g., PDB) or pharmacophore modeling (Schrödinger Phase). Combine with transcriptomic analysis of treated cell lines (RNA-seq) to identify dysregulated pathways. Validate predictions via CRISPR knockouts or Western blotting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
